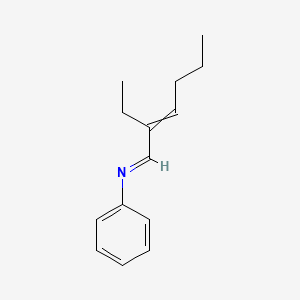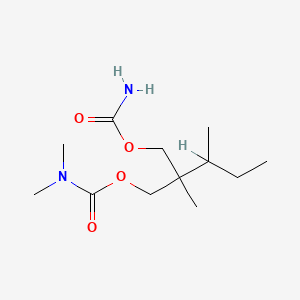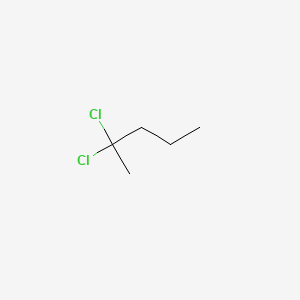
2,2-Dichloropentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of pentane. The compound is characterized by the presence of two chlorine atoms attached to the second carbon atom in the pentane chain. This structural arrangement imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dichloropentane can be synthesized through the chlorination of pentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where pentane and chlorine gas are introduced, and the reaction is carried out under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2-Dichloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Dehydrochlorination can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.
Elimination: Formation of pentenes or other alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pentane or other reduced hydrocarbons.
科学的研究の応用
2,2-Dichloropentane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 2,2-Dichloropentane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity, mutagenicity, and enzyme inhibition.
類似化合物との比較
2,2-Dichloropentane can be compared with other similar compounds such as:
1,5-Dichloropentane: A dichlorinated derivative with chlorine atoms at the terminal positions.
2,2-Dichlorobutane: A similar structure with a shorter carbon chain.
2,2-Dichloropropane: An even shorter chain with similar chlorination.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of two chlorine atoms on the same carbon atom makes it a valuable compound for studying the effects of geminal dichlorination on chemical and biological systems.
特性
CAS番号 |
34887-14-4 |
|---|---|
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC名 |
2,2-dichloropentane |
InChI |
InChI=1S/C5H10Cl2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 |
InChIキー |
MNXVHBFCELLVBA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
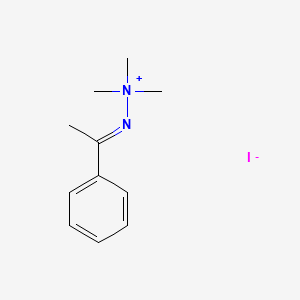
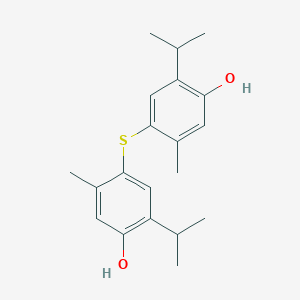
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
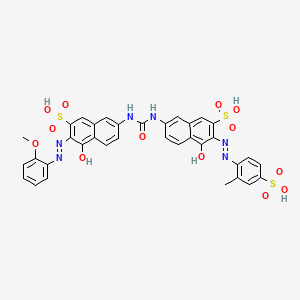
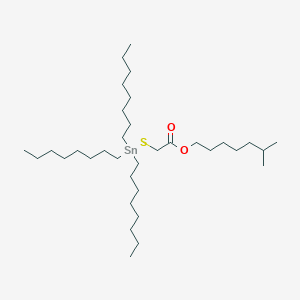
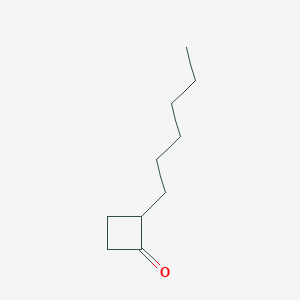
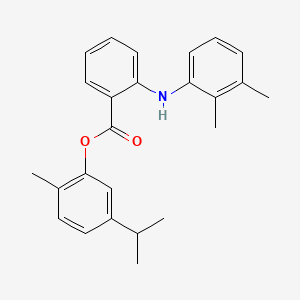
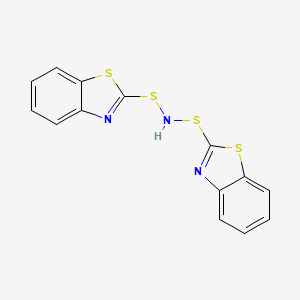
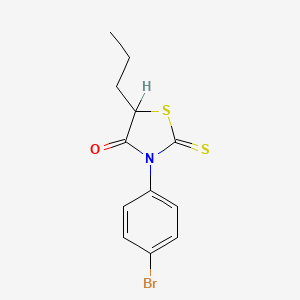
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
